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Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)piperidine

Cat. No.: B1358533

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-
Chlorophenoxy)piperidine

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold
due to its presence in a vast array of pharmaceuticals and biologically active compounds.[1] Its
conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to
serve as a versatile framework for designing molecules that target a wide range of biological
systems, including the central nervous system and various cancer cell lines.[1][2][3] 3-(3-
Chlorophenoxy)piperidine is a molecule that combines this critical piperidine moiety with a
substituted aromatic system.

A comprehensive understanding of a compound's physicochemical properties is fundamental to
drug discovery and development. These parameters—such as lipophilicity, solubility, and
ionization state (pKa)—govern the absorption, distribution, metabolism, and excretion (ADME)
profile of a potential drug candidate. This guide, intended for researchers, scientists, and drug
development professionals, provides a detailed examination of the known physicochemical
properties of 3-(3-Chlorophenoxy)piperidine, outlines robust experimental protocols for their
determination, and discusses the implications of these properties for its potential applications.

Section 1: Chemical Identity and Structure
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Correctly identifying a compound is the first step in any rigorous scientific investigation. The
fundamental identifiers for 3-(3-Chlorophenoxy)piperidine are listed below.

e Chemical Name: 3-(3-Chlorophenoxy)piperidine[4][5]
e CAS Number: 902837-32-5[4][5][6]

e Molecular Formula: C11H14CINO[4][5][6]

e Molecular Weight: 211.69 g/mol [4][5][6]

e Synonyms: Piperidine, 3-(3-chlorophenoxy)-[4][5]

The structure consists of a saturated six-membered piperidine ring. A phenoxy group is
attached at the 3-position of this ring, which itself is substituted with a chlorine atom at the
meta- (3-) position of the phenyl ring. The presence of the basic piperidine nitrogen, the ether
linkage, and the halogenated aromatic ring dictates the molecule's chemical behavior and
physical properties.

Section 2: Core Physicochemical Properties

The following table summarizes the key physicochemical data available for 3-(3-
Chlorophenoxy)piperidine from chemical databases. It is critical to note that some
fundamental properties, such as melting point and pKa, are not readily available in the cited
literature and must be determined experimentally.
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Property Value Source(s)
Molecular Weight 211.69 g/mol [4115][6]
Boiling Point 312.8 £ 32.0 °C (at 760 (45]
mmHgQ)
Density 1.2+0.1 g/cm3 [4]
Calculated logP (XLogP3) 2.87 [4]
Polar Surface Area (PSA) 21.3 A2 [4][5]
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 2 Inferred from structure
Refractive Index 1.539 [4][5]

[4]115]

Flash Point 143.0+£25.1°C
Melting Point Data not available
pKa Data not available

Section 3: Elucidation of Key Physicochemical
Parameters: Theoretical Context and Practical

Implications

Understanding the "why" behind these numbers is crucial for predicting a molecule's behavior

in a biological system.

 Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's differential

solubility between a nonpolar solvent (typically n-octanol) and a polar solvent (water). The

calculated value of 2.87 suggests that 3-(3-Chlorophenoxy)piperidine is significantly more

soluble in lipids than in water.[4] This level of lipophilicity often correlates with good

membrane permeability, a desirable trait for oral absorption and blood-brain barrier

penetration. However, excessively high lipophilicity can lead to poor aqueous solubility and

increased metabolic turnover.
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 Acidity/Basicity (pKa): The pKa value defines the pH at which a compound is 50% ionized.
While an experimental value is unavailable, the piperidine nitrogen is basic. The pKa of the
conjugate acid of piperidine itself is approximately 11.2. The electron-withdrawing nature of
the attached chlorophenoxy group is expected to lower this value slightly. Determining the
precise pKa is critical, as the ionization state at physiological pH (~7.4) profoundly impacts
agueous solubility, receptor binding affinity, and cell permeability. A basic compound will be
protonated and more water-soluble in the acidic environment of the stomach, while being
less charged and more membrane-permeable in the more neutral environment of the
intestines.

o Polar Surface Area (PSA): PSA is defined as the sum of the van der Waals surface areas of
polar atoms (oxygens and nitrogens) in a molecule. It is a key predictor of drug transport
properties. The calculated PSA of 21.3 A2 is relatively low.[4][5] Molecules with a PSA of less
than 60-70 A2 are often predicted to have good cell membrane permeability and are more
likely to cross the blood-brain barrier, making this an important parameter for potential CNS-
active agents.

Section 4: Experimental Determination of
Physicochemical Properties

For any novel or sparsely characterized compound, experimental verification of its properties is
a requirement for serious research. The following diagram and protocols outline a logical
workflow for this characterization.
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Caption: Workflow for Physicochemical Characterization.

Protocol 1: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in
the amount of heat required to increase the temperature of a sample and a reference. It is
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superior to traditional methods for its precision and ability to detect all thermal transitions.

Methodology:

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified
indium standard.

o Sample Preparation: Accurately weigh 1-3 mg of 3-(3-Chlorophenoxy)piperidine into a
standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a
reference.

e Analysis: Place the sample and reference pans into the DSC cell.

o Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen
purge (50 mL/min) from ambient temperature to a temperature well above the expected
melting point (e.g., 250 °C).

» Data Interpretation: The melting point is determined as the onset temperature of the
endothermic melting peak on the resulting thermogram. The peak area corresponds to the
heat of fusion.

Protocol 2: Determination of Partition Coefficient (logP)
by the Shake-Flask Method (OECD Guideline 107)

Rationale: This is the gold standard method for logP determination. It directly measures the
partitioning of the solute between n-octanol and water, providing an empirical value that reflects
the compound's lipophilicity.

Methodology:

o Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking
them together for 24 hours and allowing the phases to separate.

o Sample Preparation: Prepare a stock solution of the compound in n-octanol. The
concentration should be chosen to be within the linear range of the analytical method.
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 Partitioning: In a centifuge tube, combine a known volume of the n-octanol stock solution
with a known volume of the pre-saturated water (e.g., in a 1:1 or 1:2 ratio).

o Equilibration: Shake the tube at a constant temperature (e.g., 25 °C) for a sufficient time to
reach equilibrium (typically 1-2 hours).

e Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

e Analysis: Carefully withdraw an aliquot from both the n-octanol and agueous phases.
Determine the concentration of the compound in each phase using a validated analytical
method, such as HPLC-UV.

o Calculation: Calculate logP as: logP = logio([Concentration in Octanol] / [Concentration in
Water]).

Protocol 3: Determination of pKa by Potentiometric
Titration

Rationale: This method determines the pKa by monitoring the change in pH of a solution of the
compound as a titrant (a strong acid or base) is added. It is a direct and reliable way to
measure the ionization constant.

Methodology:

o System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g.,
pH 4.01, 7.00, and 10.01).

o Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of
deionized water to create a solution of known concentration (e.g., 0.01 M). If aqueous
solubility is low, a co-solvent like methanol or DMSO can be used, but the results will yield an
apparent pKa (pKa@rr).

« Titration: Place the solution in a jacketed beaker to maintain a constant temperature. While
stirring, add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCI).

o Data Collection: Record the pH of the solution after each addition of titrant.
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» Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined
from the Henderson-Hasselbalch equation; it is numerically equal to the pH at the half-
equivalence point (where half of the base has been neutralized).

Section 5: Stability and Storage

Proper handling and storage are essential to maintain the integrity of the compound for
research.

» Handling: The compound should be handled in a well-ventilated area. Appropriate personal
protective equipment (PPE), including gloves and safety glasses, should be worn to avoid
contact with skin and eyes.[4]

o Storage: Store containers tightly closed in a dry, cool, and well-ventilated place. The
compound should be stored away from incompatible materials and foodstuff containers.[4]

Conclusion

3-(3-Chlorophenoxy)piperidine is a compound with physicochemical properties that suggest
its potential as a research tool, particularly in programs targeting the central nervous system.
Its calculated lipophilicity and low polar surface area indicate a favorable profile for membrane
permeability. However, the lack of experimental data for key parameters like melting point,
aqueous solubility, and pKa highlights the necessity for the rigorous experimental
characterization outlined in this guide. By systematically applying these protocols, researchers
can build a comprehensive and reliable physicochemical profile, enabling informed decisions in
the complex process of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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